H-Ser-Thr-Ser-Gln-Lys-Ser-Ile-Val-Ala-Tyr-Thr-Met-OH
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Overview
Description
The compound “H-Ser-Thr-Ser-Gln-Lys-Ser-Ile-Val-Ala-Tyr-Thr-Met-OH” is a peptide consisting of thirteen amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Ser-Thr-Ser-Gln-Lys-Ser-Ile-Val-Ala-Tyr-Thr-Met-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing methionine or cysteine residues can be oxidized to form sulfoxides or disulfides.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis often involves the use of polymerase chain reaction (PCR) and specific primers to introduce mutations.
Major Products Formed
Oxidation: Formation of sulfoxides or disulfides.
Reduction: Formation of free thiols.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry
In chemistry, peptides like “H-Ser-Thr-Ser-Gln-Lys-Ser-Ile-Val-Ala-Tyr-Thr-Met-OH” are used as model compounds to study peptide bond formation, stability, and interactions with other molecules.
Biology
In biology, this peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine
In medicine, peptides are explored for their therapeutic potential. They can act as hormones, enzyme inhibitors, or antimicrobial agents. This specific peptide sequence may have applications in developing new drugs or diagnostic tools.
Industry
In the industrial sector, peptides are used in the production of cosmetics, food additives, and biotechnological products. They can enhance the stability and efficacy of various formulations.
Mechanism of Action
The mechanism of action of peptides depends on their sequence and structure. Peptides can interact with specific receptors on cell surfaces, triggering intracellular signaling pathways. For example, they may bind to G-protein-coupled receptors (GPCRs) or enzyme-linked receptors, leading to a cascade of biochemical events that result in a physiological response.
Comparison with Similar Compounds
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH:
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-(diacid-gamma-Glu-(AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2:
Uniqueness
The uniqueness of “H-Ser-Thr-Ser-Gln-Lys-Ser-Ile-Val-Ala-Tyr-Thr-Met-OH” lies in its specific sequence and potential biological activity. While similar peptides like semaglutide and tirzepatide have established therapeutic uses, the exact applications and mechanisms of action of this peptide may differ, offering new avenues for research and development.
Properties
Molecular Formula |
C56H94N14O20S |
---|---|
Molecular Weight |
1315.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C56H94N14O20S/c1-9-27(4)42(53(86)67-41(26(2)3)52(85)60-28(5)45(78)64-37(22-31-13-15-32(76)16-14-31)49(82)70-44(30(7)75)54(87)63-36(56(89)90)19-21-91-8)68-51(84)39(25-73)65-47(80)34(12-10-11-20-57)61-48(81)35(17-18-40(59)77)62-50(83)38(24-72)66-55(88)43(29(6)74)69-46(79)33(58)23-71/h13-16,26-30,33-39,41-44,71-76H,9-12,17-25,57-58H2,1-8H3,(H2,59,77)(H,60,85)(H,61,81)(H,62,83)(H,63,87)(H,64,78)(H,65,80)(H,66,88)(H,67,86)(H,68,84)(H,69,79)(H,70,82)(H,89,90)/t27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,41-,42-,43-,44-/m0/s1 |
InChI Key |
RBLTWUZIFRZOSV-SQWMWQRLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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